4-Hydroxy-7-fluoro-[1,8]naphthyridine
Description
The exploration of new chemical entities is paramount for the advancement of science and technology. This section provides a foundational understanding of the significance of the 1,8-naphthyridine (B1210474) core and the rationale behind the focused investigation of its fluorinated derivatives.
Nitrogen-containing heterocycles are organic compounds that feature a ring structure composed of at least one nitrogen atom in addition to carbon atoms. These compounds are of immense importance in contemporary chemical research, primarily due to their ubiquitous presence in natural products and their diverse applications in medicinal chemistry, materials science, and agrochemicals. A significant portion of FDA-approved small-molecule drugs contains at least one nitrogen heterocyclic moiety, underscoring their therapeutic relevance. The presence of nitrogen atoms in these cyclic systems imparts unique physicochemical properties, such as the ability to form hydrogen bonds and coordinate with metal ions, which are crucial for biological activity.
The 1,8-naphthyridine scaffold is a bicyclic heterocyclic system composed of two fused pyridine (B92270) rings. This "privileged scaffold" has garnered considerable attention from researchers due to its rigid, planar structure and its capacity to serve as a versatile framework for the synthesis of a wide array of biologically active molecules. The inherent chemical features of the 1,8-naphthyridine core allow for diverse functionalization, leading to compounds with a broad spectrum of pharmacological activities, including antibacterial, antiviral, and anticancer properties.
The strategic modification of the 1,8-naphthyridine scaffold can lead to the development of compounds with enhanced potency and selectivity. The introduction of a fluorine atom at the 7-position and a hydroxyl group at the 4-position of the 1,8-naphthyridine ring system is a deliberate synthetic strategy. Fluorine, being the most electronegative element, can significantly alter the electronic properties, metabolic stability, and lipophilicity of a molecule, often leading to improved pharmacokinetic and pharmacodynamic profiles. The hydroxyl group, on the other hand, can act as a key hydrogen bond donor or acceptor, facilitating interactions with biological targets such as enzymes and receptors. This dual functionalization in 4-Hydroxy-7-fluoro- researchgate.netnaphthyridine makes it a compound of high interest for targeted research, particularly in the exploration of new therapeutic agents.
While detailed public information specifically on 4-Hydroxy-7-fluoro- researchgate.netnaphthyridine is limited, the broader academic and industrial interest in fluorinated 1,8-naphthyridine derivatives is substantial. Research in this area is driven by the continuous need for new and effective therapeutic agents. Investigations into compounds with this core structure are often focused on their potential as inhibitors of various enzymes, such as kinases and topoisomerases, which are implicated in a range of diseases. The academic relevance of studying such compounds lies in understanding the structure-activity relationships that govern their biological effects, which in turn can guide the rational design of future drug candidates.
Detailed Research Findings
While specific experimental data for 4-Hydroxy-7-fluoro- researchgate.netnaphthyridine is not widely available in the public domain, we can infer its potential properties and reactivity based on closely related and well-documented analogues. For instance, the synthesis and properties of 7-Fluoro-4-hydroxy- researchgate.netnaphthyridine-3-carbonitrile have been reported and provide valuable insights.
The synthesis of such derivatives often involves a multi-step process, commonly starting from a substituted 2-aminopyridine (B139424). Cyclization reactions, such as the Gould-Jacobs reaction, are frequently employed to construct the bicyclic naphthyridine core.
Below is a representative data table for a closely related compound, 7-Fluoro-4-hydroxy- researchgate.netnaphthyridine-3-carbonitrile , to illustrate the type of data generated in the research of such molecules.
| Property | Value | Reference |
| Molecular Formula | C9H4FN3O | researchgate.net |
| Appearance | Pale yellow solid | researchgate.net |
| 1H NMR (300 MHz, DMSO-d6) | δ 9.68 (s, 1H), 8.79 (d, 1H, J = 8.7 Hz), 7.65 (d, 1H, J = 8.7 Hz) | researchgate.net |
Table 1: Physicochemical Properties of 7-Fluoro-4-hydroxy- researchgate.netnaphthyridine-3-carbonitrile
The study of such compounds is crucial for building a comprehensive understanding of the chemical space around the 1,8-naphthyridine scaffold and for the future development of novel molecules with tailored properties.
Structure
3D Structure
Properties
Molecular Formula |
C8H5FN2O |
|---|---|
Molecular Weight |
164.14 g/mol |
IUPAC Name |
7-fluoro-1H-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C8H5FN2O/c9-7-2-1-5-6(12)3-4-10-8(5)11-7/h1-4H,(H,10,11,12) |
InChI Key |
JJGSJGNHLVBJAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C(=O)C=CN2)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Hydroxy 7 Fluoro 1 2 Naphthyridine Analogues
Retrosynthetic Analysis of the 4-Hydroxy-7-fluoro-organic-chemistry.orgnih.govnaphthyridine Core
Retrosynthetic analysis is a cornerstone of synthetic planning, allowing for the deconstruction of a complex target molecule into simpler, commercially available starting materials.
The 4-hydroxy-7-fluoro- organic-chemistry.orgnih.govnaphthyridine skeleton can be disconnected using several strategies that correspond to well-established cyclization reactions. The most logical disconnections break the bonds formed during the final ring-closing step, which typically constructs the second pyridine (B92270) ring.
A primary retrosynthetic pathway, inspired by the Gould-Jacobs reaction, involves two key disconnections: the C4–C4a bond and the N8–C8a bond. This approach simplifies the bicyclic structure into two main synthons:
A substituted 2-aminopyridine (B139424) synthon : Specifically, a 4-fluoro-2-aminopyridine cation.
A three-carbon α,β-dicarbonyl synthon : This synthon would possess electrophilic sites at the first and third carbon atoms.
These synthons correspond to readily available or synthetically accessible starting materials. The 2-aminopyridine synthon is equivalent to 2-amino-4-fluoropyridine . The three-carbon synthon can be represented by various reagents depending on the specific synthetic route, such as diethyl ethoxymethylenemalonate or a similar malonic ester derivative. wikipedia.orgnih.gov
An alternative disconnection strategy, mirroring the Friedländer annulation, would involve breaking the C2-C3 and C4a-N8 bonds. This leads to a synthon equivalent of 2-amino-4-fluoro-3-formylpyridine (or a corresponding ketone) and a molecule containing an activated α-methylene group, such as a ketone or ester. nih.govkthmcollege.ac.in
The presence of a fluorine atom on the naphthyridine core significantly influences the reactivity and selectivity of the synthetic route. The fluorine atom at the 7-position originates from a substituent on the initial aminopyridine precursor.
Electronic Effects : Fluorine is a highly electronegative element, exerting a strong electron-withdrawing inductive effect. When positioned on the pyridine ring of the starting material (e.g., 2-amino-4-fluoropyridine), it reduces the electron density of the entire ring system. This deactivation makes the subsequent electrophilic cyclization step, a key process in many naphthyridine syntheses, more challenging and may necessitate higher reaction temperatures or stronger acid catalysis. thieme-connect.denih.gov
Nucleophilicity : The electron-withdrawing nature of fluorine also decreases the nucleophilicity of the amino group in the precursor. This can slow the initial condensation step with the carbonyl-containing reactant. nih.gov
Regioselectivity : Despite its deactivating nature, the fluorine substituent can be crucial for directing the regiochemical outcome of the cyclization. In the synthesis of 1,8-naphthyridines from 2-aminopyridines, cyclization must occur at the C-3 position of the pyridine ring. The electronic influence of substituents plays a critical role in ensuring this desired regioselectivity, preventing alternative cyclizations through the ring nitrogen which would lead to other isomeric products. oregonstate.edu The placement of fluorine can therefore be a key design element to favor the formation of the organic-chemistry.orgnih.govnaphthyridine skeleton.
Cyclization-Based Approaches to the 1,8-Naphthyridine (B1210474) Skeleton
The construction of the fused pyridine ring system is the central challenge in naphthyridine synthesis. Several classical and modern cyclization methods can be adapted for this purpose.
The Gould-Jacobs reaction is a powerful and widely used method for synthesizing 4-hydroxyquinoline (B1666331) and 4-hydroxynaphthyridine derivatives. wikipedia.org The process typically occurs in two stages:
Condensation of an aminopyridine with a β-ketoester or a malonic ester derivative, such as diethyl ethoxymethylenemalonate (DEEM).
High-temperature thermal cyclization of the resulting intermediate to form the fused heterocyclic ring. nih.gov
The reaction between a 2-aminopyridine and DEEM first yields an enamine intermediate. This intermediate is then heated in a high-boiling point solvent, such as Dowtherm A or diphenyl ether, to induce an intramolecular cyclization, followed by elimination of ethanol (B145695) to afford the ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate. nih.gov Subsequent saponification and decarboxylation steps yield the desired 4-hydroxy- organic-chemistry.orgnih.govnaphthyridine core. The high temperatures required for the cyclization step are a known limitation, but microwave-assisted heating has been shown to reduce reaction times and improve yields. ablelab.eu
Table 1: Representative Gould-Jacobs Reaction for 1,8-Naphthyridine Core Synthesis This table is a representative example based on the general reaction mechanism.
| Starting Amine | Reagent | Conditions | Intermediate Product | Final Core Structure (after hydrolysis/decarboxylation) |
| 2-Aminopyridine | Diethyl ethoxymethylenemalonate | 1. Condensation (100-130°C) 2. Thermal Cyclization (~250°C) | Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate nih.gov | 4-Hydroxy- organic-chemistry.orgnih.govnaphthyridine |
| 2-Amino-4-fluoropyridine | Diethyl ethoxymethylenemalonate | 1. Condensation 2. Thermal Cyclization | Ethyl 7-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | 4-Hydroxy-7-fluoro- organic-chemistry.orgnih.govnaphthyridine |
Skraup and Related Annulation Strategies for 1,8-Naphthyridines
The Skraup synthesis and its variations, like the Doebner-von Miller reaction, are classic methods for constructing quinoline (B57606) and naphthyridine rings via acid-catalyzed annulation. wikipedia.org
Skraup Reaction : The traditional Skraup reaction involves heating an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene (B124822) or arsenic acid). wikipedia.org When applied to 2-aminopyridines, it can produce 1,8-naphthyridines. However, the reaction is known for its harsh conditions and often results in low to moderate yields. thieme-connect.de The choice of oxidizing agent is critical to minimize side product formation. thieme-connect.de
Doebner-von Miller Reaction : This is a more versatile modification that uses α,β-unsaturated aldehydes or ketones in place of glycerol. wikipedia.orgyoutube.com For instance, reacting a 2-aminopyridine with an appropriate α,β-unsaturated carbonyl compound in the presence of an acid catalyst can lead to substituted 1,8-naphthyridines. The reaction mechanism is complex and thought to involve conjugate addition followed by cyclization and oxidation. wikipedia.org The presence of electron-releasing groups on the aminopyridine precursor generally facilitates the reaction, while electron-withdrawing groups like fluorine can make it more difficult. oregonstate.edu
Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex heterocyclic systems in a single step. kthmcollege.ac.in Several MCRs have been developed for the synthesis of 1,8-naphthyridines.
A common MCR strategy involves the one-pot condensation of three components:
A substituted 2-aminopyridine
An aldehyde
An active methylene (B1212753) compound (e.g., malononitrile, ethyl cyanoacetate, or a β-ketoester)
These reactions are often catalyzed by a Lewis acid or a base and can proceed under mild conditions to produce highly functionalized 1,8-naphthyridines in good to high yields. organic-chemistry.org
The Friedländer annulation, which condenses an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is another cornerstone of naphthyridine synthesis. nih.gov This two-component reaction has been adapted into greener protocols, for example, using water as a solvent and an inexpensive, biocompatible ionic liquid as a catalyst, allowing for gram-scale synthesis. nih.govacs.org
Table 2: Examples of Multi-Component Strategies for 1,8-Naphthyridine Synthesis
| Reaction Type | Component 1 | Component 2 | Component 3 | Catalyst/Conditions |
| Three-Component | 2-Aminopyridine | Aromatic Aldehyde | Malononitrile | N-Bromosulfonamide / Room Temp organic-chemistry.org |
| Friedländer Annulation | 2-Aminonicotinaldehyde | Acetone | Choline Hydroxide / Water, 50°C nih.gov | |
| Friedländer Annulation | 2-Aminonicotinaldehyde | Ethyl Acetoacetate | Basic Ionic Liquid / 80°C nih.gov | |
| Metal-Catalyzed | 2-Aminonicotinaldehyde | Terminal Alkyne | - | Cu(OTf)₂ / Et₂NH kthmcollege.ac.in |
Introduction of the 4-Hydroxy Functionality
The installation of a hydroxyl group at the C4 position of the researchgate.netbeilstein-journals.orgnaphthyridine ring is a key synthetic transformation, often pivotal for the biological activity of the final compound. Methodologies to achieve this can be broadly categorized into direct hydroxylation and the use of precursors that are later converted to the hydroxyl group.
Direct Hydroxylation Methods on the Naphthyridine Ring System
Direct hydroxylation of a pre-formed naphthyridine ring system presents a formidable challenge due to the inherent reactivity of the heterocyclic core. While methods for direct C-H oxidation exist, their application to complex heterocycles like naphthyridines is often hampered by issues of regioselectivity and functional group tolerance. Biocatalytic approaches, employing enzymes such as cytochrome P450 (CYP) monooxygenases, offer a potential avenue for selective hydroxylation. hyphadiscovery.com These enzymatic systems can introduce hydroxyl groups at specific positions on a lead compound, sometimes providing unexpected and valuable derivatives. hyphadiscovery.com However, the development of robust and scalable direct hydroxylation methods for the 4-position of the researchgate.netbeilstein-journals.orgnaphthyridine ring remains an area of active investigation.
Synthetic Routes Involving Precursors to the 4-Hydroxy Moiety
A more common and versatile approach to the synthesis of 4-hydroxy- researchgate.netbeilstein-journals.orgnaphthyridines involves the cyclization of acyclic precursors where the 4-hydroxy group is effectively masked or generated in the final ring-closing step. A widely utilized method is the Gould-Jacobs reaction, which involves the condensation of a substituted 2-aminopyridine with a diethyl (ethoxymethylene)malonate derivative, followed by thermal cyclization. nih.gov This sequence reliably furnishes the 4-hydroxy- researchgate.netbeilstein-journals.orgnaphthyridine skeleton.
Another powerful strategy is the Conrad-Limpach-Knorr synthesis, which utilizes the reaction of a 2-aminopyridine with a β-ketoester. This condensation, followed by high-temperature cyclization, typically in a high-boiling solvent like Dowtherm A, yields the desired 4-hydroxy- researchgate.netbeilstein-journals.orgnaphthyridine. researchgate.net The choice of substituents on both the aminopyridine and the β-ketoester allows for the generation of a diverse library of analogues. researchgate.net
A notable variation involves the Michael addition of 2-aminopyridines to methyl propiolate, affording an intermediate that undergoes cyclization at elevated temperatures to yield the 4-hydroxy- researchgate.netbeilstein-journals.orgnaphthyridine core. researchgate.net This method has been successfully applied to produce a range of substituted derivatives. researchgate.net The Friedländer annulation, a condensation reaction between a 2-aminopyridine-3-carbaldehyde or ketone and a compound containing an active methylene group, also serves as a foundational method for constructing the researchgate.netbeilstein-journals.orgnaphthyridine ring system, which can be adapted to introduce the 4-hydroxy functionality. nih.govorganic-chemistry.orgacs.org
| Precursor-Based Synthesis of 4-Hydroxy- researchgate.netbeilstein-journals.orgnaphthyridines | |
| Method | Description |
| Gould-Jacobs Reaction | Condensation of a 2-aminopyridine with diethyl (ethoxymethylene)malonate followed by thermal cyclization. nih.gov |
| Conrad-Limpach-Knorr Synthesis | Reaction of a 2-aminopyridine with a β-ketoester followed by high-temperature cyclization. researchgate.net |
| Michael Addition/Cyclization | Michael addition of a 2-aminopyridine to methyl propiolate followed by thermal cyclization. researchgate.net |
| Friedländer Annulation | Condensation of a 2-aminopyridine-3-carbaldehyde/ketone with an active methylene compound. nih.govorganic-chemistry.orgacs.org |
Strategic Fluorination Approaches to the 7-Fluoro Position
Late-Stage Fluorination of Hydroxy-Naphthyridines
Late-stage fluorination (LSF) involves the introduction of a fluorine atom at a late step in the synthetic sequence, often on a fully elaborated or near-final molecular scaffold. This approach is highly desirable in drug discovery as it allows for the rapid generation of fluorinated analogues from a common advanced intermediate. rsc.org For 4-hydroxy- researchgate.netbeilstein-journals.orgnaphthyridines, LSF can be achieved through various methods, including nucleophilic aromatic substitution (SNAr) on a precursor bearing a suitable leaving group at the 7-position, such as a chloro or nitro group.
Recent advancements in LSF have also explored the use of photocatalysis to enable C-H fluorination under mild conditions. nih.gov While the direct C7-H fluorination of a 4-hydroxy- researchgate.netbeilstein-journals.orgnaphthyridine is challenging, this area of research holds significant promise for future synthetic applications.
Halogenation-Fluorination Sequences
A more traditional and reliable method for introducing fluorine at the 7-position involves a two-step halogenation-fluorination sequence. This typically begins with the regioselective introduction of a halogen, most commonly chlorine or bromine, at the desired position. This can often be accomplished using standard electrophilic halogenating agents. The resulting 7-halo- researchgate.netbeilstein-journals.orgnaphthyridine then serves as a substrate for nucleophilic fluorination.
The key to this sequence is the subsequent displacement of the halide with a fluoride (B91410) ion. This is often achieved using a variety of fluoride sources, such as potassium fluoride (KF) in a high-boiling polar aprotic solvent, or with the aid of a phase-transfer catalyst. The success of this reaction is highly dependent on the electronic nature of the naphthyridine ring and the reaction conditions employed.
Utilizing Fluorinated Building Blocks in Early Synthetic Steps
For the synthesis of 7-fluoro- researchgate.netbeilstein-journals.orgnaphthyridines, a key starting material would be a 2-amino-5-fluoropyridine. This fluorinated precursor can then be subjected to the various cyclization strategies discussed previously, such as the Gould-Jacobs or Conrad-Limpach-Knorr reactions, to construct the 4-hydroxy-7-fluoro- researchgate.netbeilstein-journals.orgnaphthyridine core directly. The availability of a wide range of fluorinated pyridines makes this a highly versatile and powerful approach for the synthesis of these important compounds. ossila.com For instance, the synthesis of 7-Fluoro-4-hydroxy- researchgate.netbeilstein-journals.orgnaphthyridine-3-carbonitrile has been reported with an 80% yield. researchgate.net
| Strategic Fluorination Approaches | |
| Method | Description |
| Late-Stage Fluorination | Introduction of fluorine at a late synthetic stage, often via nucleophilic aromatic substitution. rsc.org |
| Halogenation-Fluorination | A two-step process involving initial halogenation followed by nucleophilic fluorination. |
| Fluorinated Building Blocks | Incorporation of a fluorine-containing precursor, such as 2-amino-5-fluoropyridine, in the initial cyclization reaction. ossila.comnih.gov |
Derivatization and Functionalization Strategies for 4-Hydroxy-7-fluoro-acs.orgvanderbilt.edunaphthyridine Analogues
The functionalization of the 4-Hydroxy-7-fluoro- acs.orgvanderbilt.edunaphthyridine core is essential for creating a library of compounds with varied physicochemical properties. The inherent electronic nature of the naphthyridine ring system, combined with the directing effects of the hydroxyl and fluoro substituents, dictates the strategies for derivatization. The 4-hydroxy group typically exists in a tautomeric equilibrium with its 4-oxo counterpart, influencing the reactivity of the scaffold. nih.gov This 4-oxo-1,4-dihydro-1,8-naphthyridine structure is a common motif in many related synthetic procedures. nih.gov
Modifications at C-3, C-5, and C-6 Positions
The strategic modification of the C-3, C-5, and C-6 positions on the 1,8-naphthyridine ring is a key approach to developing new analogues. The introduction of substituents at these positions can significantly alter the molecule's properties.
C-3 Position: The C-3 position is frequently targeted for substitution, often by incorporating a functional group during the initial cyclization process. A common strategy involves the condensation of a 2-aminopyridine derivative with a reactant bearing the desired C-3 substituent. For instance, the synthesis of 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives has been achieved through molecular hybridization approaches, demonstrating the feasibility of introducing a nitrile group at this position. rsc.org Similarly, ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate can be synthesized, placing a carboxylate group at C-3. chemsynthesis.com The presence of a 6-fluoro substituent is compatible with these transformations, as seen in the synthesis of 6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives. nih.gov
C-5 and C-6 Positions: The C-6 position is often substituted with a fluorine atom in many biologically relevant 1,8-naphthyridine analogues. nih.gov The synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid highlights that the C-6 fluoro group is a stable and common feature. researchgate.net Direct functionalization of the C-6 position on a pre-formed naphthyridine ring is less common; the substituent is typically introduced on the pyridine precursor prior to the Friedländer annulation or a related cyclization reaction. rsc.orgacs.org The C-5 position is not as frequently modified. However, electrophilic substitution reactions could potentially introduce substituents, though specific examples on the 4-hydroxy-7-fluoro- acs.orgvanderbilt.edunaphthyridine scaffold are not widely documented in the literature.
Table 1: Examples of Modifications at C-3 Position
| Position | Introduced Substituent | Method/Precursor | Reference |
|---|---|---|---|
| C-3 | Carbonitrile (-CN) | Molecular hybridization approach | rsc.org |
| C-3 | Carboxylic Acid (-COOH) | Present in various 6-fluoro-4-oxo derivatives | nih.gov |
| C-3 | Ethyl Carboxylate (-COOEt) | Synthesis from 2-aminopyridine precursors | chemsynthesis.com |
Introduction of Diverse Substituents via Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for introducing a wide array of substituents onto heterocyclic scaffolds. While the 7-fluoro group is generally inert under these conditions, the introduction of a more reactive halide (e.g., chlorine or bromine) at other positions (such as C-2, C-5, or C-7 in other isomers) enables extensive derivatization.
The principle has been demonstrated on related systems. For example, palladium-catalyzed cross-coupling reactions have been extensively used for the synthesis of 6,8-disubstituted 1,7-naphthyridines, a different isomer class. nih.gov More directly relevant is the successful application of the Sonogashira cross-coupling reaction on fluorinated pyridine nuclei. The reaction of 6-bromo-3-fluoro-2-pyridinecarbonitrile with various terminal alkynes proceeds in high yields using a Pd(PPh₃)₄ catalyst with a CuI co-catalyst. soton.ac.uk This demonstrates that a fluoro-substituted pyridine ring, a key component of the target naphthyridine, is amenable to such transformations. These conditions tolerate a range of functional groups on the alkyne coupling partner, including free alcohols and amines. soton.ac.uk It is therefore scientifically plausible that a bromo-substituted 4-hydroxy-7-fluoro- acs.orgvanderbilt.edunaphthyridine could undergo similar Suzuki, Sonogashira, or Buchwald-Hartwig couplings to introduce aryl, alkynyl, or amino functionalities, respectively.
Table 2: Potential Cross-Coupling Reactions for Naphthyridine Analogues
| Reaction Type | Catalyst System (Example) | Substrate Requirement | Introduced Substituent | Reference |
|---|---|---|---|---|
| Sonogashira | Pd(PPh₃)₄ / CuI | Bromo- or Iodo-naphthyridine | Alkynyl groups | soton.ac.uk |
| Suzuki-Miyaura | Pd(dppf)Cl₂ | Bromo- or Iodo-naphthyridine | Aryl or Vinyl groups | acs.org |
Functional Group Interconversions on the Naphthyridine Scaffold
Functional group interconversions (FGIs) allow for the modification of existing substituents on the naphthyridine ring, further diversifying the available analogues.
4-Hydroxy Group: The 4-hydroxy group is a versatile handle for FGI. It can be converted to a sulfonate ester, such as a triflate or tosylate, by reacting it with the corresponding sulfonyl chloride (e.g., triflic anhydride (B1165640) or p-toluenesulfonyl chloride). vanderbilt.edu These sulfonates are excellent leaving groups for subsequent nucleophilic substitution or cross-coupling reactions. The hydroxyl group can also be converted directly to a halide. For example, treatment with thionyl chloride (SOCl₂) can yield a 4-chloro derivative. vanderbilt.eduub.edu
Interconversion of C-3 Substituents: A substituent at the C-3 position can be readily transformed. For example, a 3-carbonitrile group can be reduced to a 3-(aminomethyl) group using reducing agents like LiAlH₄ or H₂/Pd. vanderbilt.edu An ethyl carboxylate group at C-3 can be hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid, which can then be converted into a variety of amides.
7-Fluoro Group: The C-F bond is generally robust. However, under specific conditions with strong nucleophiles and activated substrates, nucleophilic aromatic substitution (SNAr) could potentially replace the fluorine atom, although this is more challenging than with chloro or bromo analogues.
Table 3: Selected Functional Group Interconversions (FGIs)
| Initial Group | Reagent(s) | Resulting Group | Reference |
|---|---|---|---|
| 4-Hydroxy (-OH) | Triflic Anhydride (Tf₂O), Pyridine | 4-Triflate (-OTf) | vanderbilt.edu |
| 4-Hydroxy (-OH) | Thionyl Chloride (SOCl₂) | 4-Chloro (-Cl) | vanderbilt.eduub.edu |
| 3-Carbonitrile (-CN) | LiAlH₄ or Catalytic Hydrogenation | 3-(Aminomethyl) (-CH₂NH₂) | vanderbilt.edu |
| 3-Carboxylate Ester (-COOR) | NaOH or HCl (aq), heat | 3-Carboxylic Acid (-COOH) | compoundchem.com |
Stereoselective Synthesis and Chiral Induction for 4-Hydroxy-7-fluoro-acs.orgvanderbilt.edunaphthyridine Analogues
The introduction of stereocenters into the 1,8-naphthyridine framework is of significant interest for exploring three-dimensional chemical space. Methodologies for achieving this can be broadly categorized into the asymmetric synthesis of the core structure and the attachment of chiral auxiliaries or substituents.
A notable strategy for the asymmetric synthesis of a related naphthyridine scaffold involved the enantioselective synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine. acs.org The key step in this synthesis was the ruthenium-catalyzed enantioselective transfer hydrogenation of a dihydronaphthyridine intermediate, which successfully established the chiral center in the heterocyclic core. acs.org Although this was demonstrated on a 1,6-naphthyridine (B1220473) isomer, the principle of asymmetric reduction of a prochiral precursor represents a viable pathway for generating chiral 1,8-naphthyridine analogues.
A more common and synthetically accessible approach is the introduction of chirality via a substituent attached to the naphthyridine scaffold. This is frequently accomplished by coupling a pre-existing chiral building block to the heterocyclic core. A prominent example is the synthesis of 7-[3-(R)-amino-2-(S)-methyl-1-azetidinyl]-1-cyclopropyl-1,4-dihydro-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid. nih.gov In this case, the complex chiral azetidinyl moiety is introduced at the C-7 position, demonstrating that the 1,8-naphthyridine core is compatible with the incorporation of stereochemically rich side chains.
Table 4: Strategies for Introducing Chirality
| Strategy | Method | Example | Reference |
|---|---|---|---|
| Asymmetric Core Synthesis | Enantioselective transfer hydrogenation | Synthesis of a chiral tetrahydro-1,6-naphthyridine | acs.org |
| Chiral Substituent Addition | Coupling of a chiral amine | Introduction of a chiral azetidinyl group at C-7 | nih.gov |
Advanced Spectroscopic and Structural Elucidation of 4 Hydroxy 7 Fluoro 1 2 Naphthyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of a molecule in solution. For 4-Hydroxy-7-fluoro- rsc.orgmdpi.comnaphthyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D NMR techniques, allows for a complete assignment of its atomic connectivity and provides insight into its electronic environment. The analysis considers the predominant enol tautomer (4-hydroxy form) in solution.
¹H and ¹³C NMR Spectral Assignments and Coupling Constant Analysis
The ¹H NMR spectrum of 4-Hydroxy-7-fluoro- rsc.orgmdpi.comnaphthyridine is expected to display four distinct signals in the aromatic region, corresponding to the protons at positions 2, 3, 5, and 6. The chemical shifts are influenced by the electron-withdrawing nitrogen atoms and the electronic effects of the hydroxyl and fluoro substituents. The proton at C-2 is anticipated to be the most deshielded due to its proximity to the N-1 nitrogen and the C-4 hydroxyl group. The protons on the fluorinated ring, H-5 and H-6, will exhibit splitting due to coupling with the fluorine atom, in addition to their mutual ortho-coupling.
The ¹³C NMR spectrum should show eight signals for the eight carbon atoms of the naphthyridine core. The positions of these signals are dictated by the local electronic environment. The carbon atom bearing the hydroxyl group (C-4) is expected at a significantly downfield shift, while the carbon attached to the fluorine atom (C-7) will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF). Other carbons in the fluorinated ring will show smaller two-bond (²JCF) and three-bond (³JCF) couplings. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants for 4-Hydroxy-7-fluoro- rsc.orgmdpi.comnaphthyridine Predicted data based on analysis of similar naphthyridine structures. researchgate.netresearchgate.net
| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key Coupling Constants (Hz) |
| 2 | ~8.4 | ~148 | ³JH2-H3 ≈ 5 |
| 3 | ~7.2 | ~115 | ³JH3-H2 ≈ 5 |
| 4 | - | ~165 | - |
| 4a | - | ~118 | - |
| 5 | ~8.2 | ~140 | ³JH5-H6 ≈ 9; ³JH5-F7 ≈ 6 |
| 6 | ~7.0 | ~110 | ³JH6-H5 ≈ 9; ⁴JH6-F7 ≈ 2 |
| 7 | - | ~160 | ¹JC7-F ≈ 250 |
| 8 | - | ~152 | - |
| 8a | - | ~145 | - |
¹⁹F NMR for Fluorine Environment Characterization
¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic molecules due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. nih.govnih.gov For 4-Hydroxy-7-fluoro- rsc.orgmdpi.comnaphthyridine, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift for a fluorine atom attached to an aromatic ring typically falls within the range of -100 to -200 ppm. researchgate.net The precise chemical shift is sensitive to the electronic nature of the heterocyclic ring system. The signal will likely appear as a doublet of doublets due to coupling with the ortho proton (H-6) and the meta proton (H-5). This technique is invaluable for confirming the presence and position of the fluorine substituent on the naphthyridine scaffold. rsc.org
2D NMR Techniques for Connectivity and Spatial Relationships
COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling networks. For this molecule, it would show a clear correlation between H-2 and H-3, and another between H-5 and H-6, confirming their respective positions on the two pyridine (B92270) rings.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of the protonated carbons (C-2, C-3, C-5, and C-6).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is crucial for assigning quaternary carbons and piecing the molecular fragments together. Key expected correlations include those from H-2 to C-4 and C-8a, from H-5 to C-4 and C-7, and from H-6 to C-8 and C-7. These correlations would definitively confirm the substitution pattern of the naphthyridine core.
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways
Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of the compound and to gain structural information from its fragmentation patterns. For 4-Hydroxy-7-fluoro- rsc.orgmdpi.comnaphthyridine (C₈H₅FN₂O), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion.
Predicted Monoisotopic Mass: 164.0386 g/mol
The fragmentation of the protonated molecular ion [M+H]⁺ in the mass spectrometer can provide valuable structural confirmation. A plausible fragmentation pathway would involve initial cleavages common to heterocyclic aromatic systems. nih.govmiamioh.edu
Table 2: Predicted Key Fragments in the ESI-MS/MS Spectrum of 4-Hydroxy-7-fluoro- rsc.orgmdpi.comnaphthyridine
| m/z (Predicted) | Proposed Fragment | Description |
| 165.0464 | [C₈H₆FN₂O]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 137.0515 | [C₇H₆FN₂]⁺ | Loss of Carbon Monoxide (CO) |
| 138.0358 | [C₈H₅FN]⁺ | Loss of Hydrogen Cyanide (HCN) |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis of Hydroxyl and Fluoro Groups
Infrared (IR) spectroscopy measures the vibrational frequencies of bonds within a molecule, providing information about the functional groups present. researchgate.net In the solid-state spectrum of 4-Hydroxy-7-fluoro- rsc.orgmdpi.comnaphthyridine, several characteristic absorption bands are expected. The presence of a broad absorption band in the region of 3200-3400 cm⁻¹ would be indicative of the O-H stretching vibration, with the broadening resulting from intermolecular hydrogen bonding. A strong, sharp absorption band around 1200-1250 cm⁻¹ is characteristic of the C-F stretching vibration. The aromatic C=C and C=N stretching vibrations of the naphthyridine ring system are expected to appear in the 1500-1650 cm⁻¹ region. researchgate.net
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3200-3400 (broad) | O-H stretch (H-bonded) |
| 3000-3100 (medium) | Aromatic C-H stretch |
| 1500-1650 (strong) | Aromatic C=C and C=N ring stretch |
| 1200-1250 (strong) | C-F stretch |
| 1260-1300 (medium) | C-O stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule's conjugated system. The rsc.orgmdpi.comnaphthyridine ring system constitutes the primary chromophore. The spectrum is expected to show multiple absorption bands corresponding to π→π* electronic transitions. nih.gov The presence of the hydroxyl group, an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted naphthyridine core. The fluoro group typically has a minimal effect on the absorption wavelength. Studies on similar 4-hydroxy-naphthyridine derivatives have shown complex spectra with multiple absorption maxima, which can be influenced by solvent polarity. researchgate.netrsc.org
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
While a specific crystal structure for 4-hydroxy-7-fluoro- nih.govorientjchem.orgnaphthyridine is not publicly available, analysis of closely related compounds, such as 4-oxo-1,4-dihydro- nih.govorientjchem.orgnaphthyridine-3-carboxylic acid, provides valuable insights into the likely solid-state architecture. nih.gov X-ray crystallography is a powerful technique for determining the precise arrangement of atoms in a crystalline solid, offering a definitive view of molecular geometry, bond lengths, bond angles, and intermolecular interactions. orientjchem.org
In the solid state, it is highly probable that 4-hydroxy-7-fluoro- nih.govorientjchem.orgnaphthyridine exists predominantly in its keto tautomeric form, as 1,4-dihydro-4-oxo-7-fluoro- nih.govorientjchem.orgnaphthyridine. This is consistent with the structures of many related 4-hydroxypyridine (B47283) and 4-hydroxyquinoline (B1666331) systems, which favor the keto form in the crystalline phase. nih.gov
Intermolecular Interactions: The crystal packing of 4-hydroxy-7-fluoro- nih.govorientjchem.orgnaphthyridine would be expected to be governed by a network of hydrogen bonds and potentially other non-covalent interactions. The N-H group of the dihydropyridine (B1217469) ring and the carbonyl oxygen are prime candidates for forming strong intermolecular hydrogen bonds, likely leading to the formation of chains or dimeric motifs within the crystal lattice. nih.gov
Hypothetical Crystallographic Data:
Based on the analysis of analogous structures, a hypothetical set of crystallographic parameters for the keto tautomer of 4-hydroxy-7-fluoro- nih.govorientjchem.orgnaphthyridine is presented below. It is important to note that these are predictive values and await experimental verification.
| Crystallographic Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| a (Å) | ~7-9 |
| b (Å) | ~10-13 |
| c (Å) | ~14-17 |
| β (°) | ~90-100 (for monoclinic) |
| Z (molecules per unit cell) | 4 |
Tautomerism Studies of 4-Hydroxy-nih.govorientjchem.orgnaphthyridines and the Influence of Fluorine
The phenomenon of tautomerism, the equilibrium between two or more interconverting constitutional isomers, is a key feature of 4-hydroxy- nih.govorientjchem.orgnaphthyridines. nih.gov These compounds can exist in two primary tautomeric forms: the enol form (4-hydroxy- nih.govorientjchem.orgnaphthyridine) and the keto form (1,4-dihydro-4-oxo- nih.govorientjchem.orgnaphthyridine). The position of this equilibrium is sensitive to various factors, including the electronic nature of substituents, the solvent, and the physical state (solid, liquid, or gas). nih.govresearchgate.net
For simple 4-hydroxy- nih.govorientjchem.orgnaphthyridine, the keto form is generally favored, particularly in the solid state and in polar solvents. This preference is attributed to the greater strength of the carbon-oxygen double bond in the keto tautomer compared to the carbon-carbon double bond in the enol form.
Influence of the Fluorine Substituent:
The introduction of a fluorine atom at the 7-position of the naphthyridine ring is expected to have a significant impact on the keto-enol tautomeric equilibrium. Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect. mdpi.com
Computational studies on related heterocyclic systems, such as substituted 4-hydroxyquinolines, have shown that electron-withdrawing groups tend to further stabilize the keto tautomer. researchgate.net This is because the electron-withdrawing fluorine atom increases the acidity of the N1-proton in the keto form, making it more stable relative to the enol form.
The stabilization of the keto form by the 7-fluoro substituent can be rationalized by considering the resonance structures of the conjugate bases. The negative charge in the conjugate base of the keto tautomer is delocalized over the oxygen and nitrogen atoms. The electron-withdrawing fluorine atom helps to stabilize this negative charge through its inductive effect.
Tautomeric Equilibrium:
The equilibrium between the enol and keto tautomers of 4-hydroxy-7-fluoro- nih.govorientjchem.orgnaphthyridine can be represented as follows:
In solution, the ratio of the two tautomers will depend on the solvent's polarity and its ability to form hydrogen bonds. nih.gov In non-polar solvents, the enol form might be more prevalent due to the possibility of forming intramolecular hydrogen bonds. However, in polar protic solvents, the keto form is expected to be the dominant species due to strong intermolecular hydrogen bonding with the solvent molecules.
Computational Chemistry and Molecular Modeling of 4-Hydroxy-7-fluoro-naphthyridine
Therefore, it is not possible to provide an in-depth article with detailed research findings, data tables, and analysis as requested in the specified outline. The highly specific nature of the required content, such as optimized molecular geometries, Frontier Molecular Orbital analysis, Electrostatic Potential Surface maps, and predictive biological target interactions, necessitates dedicated computational research that does not appear to be publicly available at this time.
While general principles of computational chemistry could be discussed, applying them specifically to 4-Hydroxy-7-fluoro-naphthyridine without supporting research would be speculative and would not meet the required standards of scientific accuracy and data-driven reporting.
Further research and publication in the field of computational chemistry are required to provide the specific data and analysis requested for 4-Hydroxy-7-fluoro-naphthyridine.
Computational Chemistry and Molecular Modeling of 4 Hydroxy 7 Fluoro 1 2 Naphthyridine
Molecular Docking Studies for Predictive Biological Target Interactions (In Vitro)
Rational Design Based on In Silico Screening and Affinity Scoring
Rational drug design for derivatives of 4-Hydroxy-7-fluoro- nih.govway2drug.comnaphthyridine relies heavily on in silico screening to identify promising candidates before their physical synthesis. ufpb.br This process begins with the creation of a virtual library of compounds, where the core 4-Hydroxy-7-fluoro- nih.govway2drug.comnaphthyridine structure is systematically modified with various functional groups at accessible positions.
The primary tool for in silico screening is molecular docking. This technique predicts the preferred orientation of a ligand when bound to a specific protein target to form a stable complex. nih.gov For the nih.govway2drug.com-naphthyridine scaffold, which is known to target enzymes like carbonic anhydrases or protein kinases, a virtual library of its derivatives would be docked into the active site of a selected target protein. nih.gov The docking algorithm then calculates the binding affinity, often expressed as a scoring function (e.g., binding energy in kcal/mol), which estimates the strength of the interaction. Lower binding energy values typically indicate a more stable protein-ligand complex. nih.gov
The results from these docking studies are used to rank the virtual compounds. Those with the highest predicted binding affinities are prioritized for synthesis and further experimental validation. This approach significantly streamlines the drug discovery process by focusing resources on molecules with the highest probability of success. Molecular dynamics (MD) simulations can further refine these findings by assessing the stability of the predicted protein-ligand complexes over time in a simulated physiological environment. nih.govresearchgate.net
To illustrate this, a hypothetical in silico screening of 4-Hydroxy-7-fluoro- nih.govway2drug.comnaphthyridine derivatives against a protein kinase target is presented below. Modifications at the C2 and C7 positions are explored, and their corresponding binding affinities are calculated.
| Compound ID | Base Scaffold | Modification | Predicted Binding Affinity (kcal/mol) |
| HF-Naph-00 | 4-Hydroxy-7-fluoro- nih.govway2drug.comnaphthyridine | (Parent Compound) | -7.5 |
| HF-Naph-01 | 4-Hydroxy- nih.govway2drug.comnaphthyridine | 7-amino substitution | -8.2 |
| HF-Naph-02 | 4-Hydroxy-7-fluoro- nih.govway2drug.comnaphthyridine | 2-phenyl substitution | -8.9 |
| HF-Naph-03 | 4-Hydroxy- nih.govway2drug.comnaphthyridine | 7-amino, 2-phenyl substitution | -9.6 |
Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Framework)
Quantitative Structure-Activity Relationship (QSAR) modeling provides a theoretical framework to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net For the 4-Hydroxy-7-fluoro- nih.govway2drug.comnaphthyridine scaffold, a QSAR model can be developed to predict the therapeutic potency of its derivatives and to guide the design of new, more effective analogues.
The development of a QSAR model involves several key steps:
Data Set Preparation : A dataset of 4-Hydroxy-7-fluoro- nih.govway2drug.comnaphthyridine derivatives with experimentally determined biological activities (e.g., IC₅₀ or pIC₅₀ values) is compiled.
Descriptor Calculation : Molecular descriptors, which are numerical representations of a molecule's physicochemical properties, are calculated for each compound in the dataset. These descriptors can be classified into several categories:
Electronic Descriptors : Derived from quantum chemical calculations, these include HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and partial atomic charges. nih.gov These are crucial for describing a molecule's reactivity and ability to engage in electrostatic or hydrogen-bonding interactions.
Steric Descriptors : These describe the size and shape of the molecule, such as molecular weight, volume, and surface area.
Topological Descriptors : These quantify aspects of molecular structure, such as branching and connectivity.
Model Building : A mathematical equation is generated that links the molecular descriptors (independent variables) to the biological activity (dependent variable). Multiple Linear Regression (MLR) is a common technique used for this purpose. researchgate.net
Model Validation : The predictive power of the QSAR model is rigorously assessed using statistical metrics. Internal validation techniques like leave-one-out cross-validation (Q²) and external validation using a separate test set of compounds are employed to ensure the model is robust and not a result of chance correlation. researchgate.net
A hypothetical QSAR model for a series of 4-Hydroxy-7-fluoro- nih.govway2drug.comnaphthyridine derivatives might yield an equation that highlights the key structural features driving activity.
| Parameter | Description |
| Dependent Variable | pIC₅₀ (Logarithmic measure of inhibitory concentration) |
| Independent Variables | Molecular Descriptors (e.g., LogP, HOMO Energy, Molecular Weight) |
| Model Equation (Example) | pIC₅₀ = 0.45(LogP) - 0.92(HOMO) + 0.01*(MW) + 2.15 |
| Statistical Validation (Example) | R² = 0.91, Q² = 0.78 |
This theoretical framework allows researchers to understand which properties are most influential for the biological activity of this class of compounds and to predict the activity of novel derivatives before they are synthesized.
Prediction of Reaction Mechanisms and Transition States
Computational chemistry, particularly methods based on Density Functional Theory (DFT), is a powerful tool for investigating the reactivity of molecules like 4-Hydroxy-7-fluoro- nih.govway2drug.comnaphthyridine. These methods allow for the detailed prediction of reaction mechanisms, including the identification of transient intermediates and high-energy transition states. nih.gov
A chemical reaction proceeds from reactants to products via a specific pathway on a potential energy surface. The transition state is the highest point on this pathway and represents the energy barrier that must be overcome for the reaction to occur. By calculating the geometries and energies of the reactants, products, and the transition state, chemists can determine the activation energy, which governs the reaction rate.
For 4-Hydroxy-7-fluoro- nih.govway2drug.comnaphthyridine, a common reaction of interest could be the nucleophilic aromatic substitution (SₙAr) at the C7 position, where the fluorine atom is displaced by a nucleophile (e.g., an amine). Computational modeling can elucidate this process:
Reactant and Product Optimization : The 3D structures of the starting material (4-Hydroxy-7-fluoro- nih.govway2drug.comnaphthyridine and the nucleophile) and the final product are computationally optimized to find their lowest energy conformations.
Transition State Search : Specialized algorithms are used to locate the transition state structure on the potential energy surface between reactants and products. This structure corresponds to a saddle point, with a single imaginary vibrational frequency.
Intrinsic Reaction Coordinate (IRC) Analysis : An IRC calculation can be performed to confirm that the identified transition state indeed connects the intended reactants and products, mapping out the entire minimum energy path.
A hypothetical energy profile for the amination of 4-Hydroxy-7-fluoro- nih.govway2drug.comnaphthyridine is presented below.
| Species | Description | Calculated Relative Energy (kcal/mol) |
| Reactants | 4-Hydroxy-7-fluoro- nih.govway2drug.comnaphthyridine + Methylamine | 0.0 (Reference) |
| Transition State | Meisenheimer-like complex formation | +22.5 |
| Products | 4-Hydroxy-7-(methylamino)- nih.govway2drug.comnaphthyridine + HF | -5.8 |
Such theoretical predictions are invaluable for understanding chemical reactivity, optimizing reaction conditions (e.g., temperature, solvent), and predicting the feasibility of synthesizing new derivatives of the 4-Hydroxy-7-fluoro- nih.govway2drug.comnaphthyridine scaffold.
Structure Activity Relationship Sar Studies of 4 Hydroxy 7 Fluoro 1 2 Naphthyridine Derivatives
The Role of the 4-Hydroxyl Group in Biological Interactions
The 4-hydroxyl group is a critical functional group that significantly influences the biological profile of nih.govnih.govnaphthyridine derivatives through its ability to participate in key molecular interactions. In its tautomeric form, 4-oxo, it is also pivotal for activity.
The 4-hydroxyl group is a potent hydrogen bond donor and acceptor, a characteristic that is fundamental to the interaction of these molecules with biological targets. researchgate.net The ability of hydroxyl groups to form strong, directional hydrogen bonds can contribute significantly to the binding affinity of a ligand to its target protein, with the potential to increase affinity by several orders of magnitude. researchgate.net In the solid state, related 4-hydroxy-1,8-naphthyridine structures have been shown to form intermolecular hydrogen bonds, creating dimeric structures. researchgate.netnih.gov For instance, the crystal structure of 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid reveals intermolecular O-H---O hydrogen bonding interactions. researchgate.net
Furthermore, the 4-hydroxyl group, in conjunction with an adjacent carbonyl or carboxyl group (often found at the C-3 position in biologically active naphthyridines), can create a powerful metal-chelating site. ossila.com The resulting 1,3-dicarbonyl system (considering the keto-enol tautomerism) can bind to divalent metal cations, a mechanism that is central to the activity of quinolone antibiotics, which share structural similarities with this naphthyridine series. ossila.com This chelation is often crucial for inhibiting enzymes like DNA gyrase and topoisomerase.
The precise positioning of the 4-hydroxyl group is vital for molecular recognition. Its ability to form specific hydrogen bonds with amino acid residues in a protein's binding site is a key determinant of binding affinity and selectivity. researchgate.netnih.gov Studies on various naphthyridine derivatives have consistently highlighted the importance of hydrogen bonding in their mechanism of action. nih.govnih.govrsc.org The dual nature of the amide-like N-H and carbonyl groups in the naphthyridine core, combined with the hydroxyl group, allows for multiple points of interaction, enhancing the stability of the ligand-receptor complex. nih.gov In some derivatives, the removal or methylation of a hydroxyl group on the naphthyridine core leads to a significant loss of biological activity, underscoring its essential role in binding. nih.govacs.org
Influence of the 7-Fluoro Substituent on Molecular Properties and Bioactivity
The introduction of a fluorine atom at the C-7 position of the naphthyridine ring has profound effects on the molecule's physicochemical properties and, consequently, its biological activity. Fluorine's unique properties, such as its small size and high electronegativity, are strategically exploited in drug design. acs.org
Fluorine is the most electronegative element, and its incorporation into the nih.govnih.govnaphthyridine ring exerts a strong electron-withdrawing effect. acs.org This can significantly alter the acidity or basicity (pKa) of nearby functional groups, which in turn can influence binding affinity and pharmacokinetic properties. nih.gov The carbon-fluorine (C-F) bond is highly polarized and very strong, which can be used to block sites of metabolic attack. nih.gov Replacing a hydrogen atom with fluorine at an aromatic position is a common strategy to slow down metabolic oxidation by Cytochrome P450 enzymes, thereby increasing the drug's metabolic stability and duration of action. acs.org
Fluorination also modulates lipophilicity, a critical parameter for membrane permeability and bioavailability. nih.gov While a single fluorine atom generally increases lipophilicity, the effect is moderate and can help optimize the balance required for a drug to pass through cellular membranes without being trapped. nih.govacs.org
While the substitution of hydrogen with fluorine causes only minor steric changes, the electrostatic interactions of the fluorine atom can lead to significant conformational biases. acs.orgacs.org Repulsive or attractive interactions between the fluorine and other functional groups can restrict rotational freedom and favor specific conformations that may be more amenable to binding with a biological target. nih.govacs.org For example, the introduction of a fluorine atom can influence the planarity of adjacent groups and induce specific gauche or anti conformations in flexible side chains. nih.gov This conformational control can pre-organize the molecule into a bioactive conformation, enhancing its potency and selectivity. nih.gov
SAR at Peripheral Positions (e.g., C-1, C-3, C-5, C-6) for Modulating Specific Interactions
Modifications at other positions on the 4-hydroxy-7-fluoro- nih.govnih.govnaphthyridine ring are crucial for fine-tuning biological activity, selectivity, and pharmacokinetic profiles.
C-1 Position: The substituent at the N-1 position is critical for activity. In many antibacterial quinolones and naphthyridines, a cyclopropyl (B3062369) group at this position has been found to be highly favorable for potent activity against DNA gyrase. nih.gov In other series, a 2-thiazolyl group at N-1 was identified as the optimal substituent for antitumor activity. acs.org
C-3 Position: This position is most commonly substituted with a carboxylic acid. This group is essential for the antibacterial activity of quinolone-class drugs, as it is involved in the key metal chelation and hydrogen bonding interactions within the enzyme-DNA complex. ossila.com
C-5 Position: Substitution at the C-5 position can have varied effects. In one study of 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids, the introduction of an amino group at C-5 had no significant effect on cytotoxic activity, while chloro or trifluoromethyl groups led to a 5- to 10-fold decrease in activity. acs.org However, in another series of antibacterial agents, a 5-methyl group was shown to enhance in vitro activity in combination with specific substituents at other positions. nih.gov
C-6 Position: The substituent at C-6, adjacent to the 7-fluoro group, significantly impacts potency. In some series of antitumor naphthyridines, the 6-unsubstituted analogue demonstrated more potent cytotoxic activity than the corresponding 6-fluoro derivative, suggesting that a fluorine at this position is not always beneficial. acs.org
The following table summarizes the impact of various substituents on the activity of different nih.govnih.govnaphthyridine cores, based on findings from selected research studies.
| Position | Substituent | Effect on Activity | Reference Compound Class | Reference |
| C-1 | Cyclopropyl | Generally enhances antibacterial activity | 6-Fluoro-7-(cycloalkylamino)-1,8-naphthyridine-3-carboxylic acids | nih.gov |
| C-1 | 2-Thiazolyl | Optimal for antitumor activity | 7-Substituted-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids | acs.org |
| C-5 | Amino | No substantial effect on cytotoxicity | 7-Substituted-1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids | acs.org |
| C-5 | Chloro, Trifluoromethyl | Decreased cytotoxic activity | 7-Substituted-1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids | acs.org |
| C-5 | Methyl | Enhanced in vitro antibacterial activity (context-dependent) | 6-Fluoro-7-(cycloalkylamino)-1,8-naphthyridine-3-carboxylic acids | nih.gov |
| C-6 | Hydrogen (unsubstituted) | More potent cytotoxicity than 6-fluoro analogue | 7-Substituted-1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids | acs.org |
| C-7 | Methyl | Increased activity over unsubstituted compounds | Naphthyridine derivatives for anticancer activity | nih.gov |
| C-7 | Aminopyrrolidine | More potent cytotoxicity than other amines | 7-Substituted-1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids | acs.org |
Effects of Alkyl, Aryl, and Heteroaryl Substituents
The biological activity of 4-hydroxy-7-fluoro- nih.govresearchgate.netnaphthyridine derivatives is profoundly influenced by the nature of substituents at various positions of the naphthyridine ring.
In the context of antitumor activity, a review of naphthyridine derivatives highlights that an aminopyrrolidine functionality at the C-7 position and a carboxy group at the C-3 position are essential for eliciting cytotoxicity. nih.gov Furthermore, a 2'-thiazolyl group at the N-1 position has been identified as a key contributor to the cytotoxic effects of these compounds. nih.gov
The following table summarizes the effects of different substituents on the activity of 1,8-naphthyridine (B1210474) derivatives based on available research.
| Position | Substituent Type | Effect on Activity | Compound/Derivative Class | Reference |
| N-1 | 2'-Thiazolyl | Essential for cytotoxicity | Antitumor 1,8-naphthyridines | nih.gov |
| N-1 | tert-Butyl | Potent antibacterial activity | Antibacterial 1,8-naphthyridines | nih.gov |
| C-3 | Carboxy group | Essential for cytotoxicity | Antitumor 1,8-naphthyridines | nih.gov |
| C-7 | Aminopyrrolidine | Essential for cytotoxicity | Antitumor 1,8-naphthyridines | nih.gov |
| C-7 | Aminopyrrolidinyl | Potent antibacterial activity | Antibacterial 1,8-naphthyridines | nih.gov |
| C-7 | Diazabicyclo | Potent antibacterial activity | Antibacterial 1,8-naphthyridines | nih.gov |
Role of Linkers and Bridging Moieties
The incorporation of linkers and bridging moieties, particularly at the C-7 position of the 4-oxo-1,8-naphthyridine core, has been a key strategy in the development of potent antibacterial agents. These linkers often connect a basic amine functionality, which is crucial for interacting with the DNA gyrase enzyme and for cell penetration.
Studies on fluoroquinolone and fluoronaphthyridine derivatives have extensively explored the impact of different cyclic amine linkers at the C-7 position. For instance, the introduction of a piperazine (B1678402) ring at C-7 of a 6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid scaffold led to the development of enoxacin, an antibiotic with broad-spectrum activity. nih.gov Similarly, tosufloxacin, which features a 7-(3-aminopyrrolidin-1-yl) substituent, has demonstrated excellent activity against Gram-positive bacteria. nih.gov
The nature of the bridging moiety directly influences the antibacterial spectrum and potency. The substitution pattern on these linkers can also be optimized. For example, in a series of 1-alkyl-7-(3-amino-1-pyrrolidinyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, a 1-vinyl-7-[3-(methylamino)-1-pyrrolidinyl] analog was found to be more active than enoxacin. nih.gov
Understanding Mechanistic Basis from SAR Disclosures (In Vitro)
The primary mechanism of action for the antibacterial effects of 4-oxo-1,8-naphthyridine derivatives is the inhibition of bacterial DNA gyrase and, in some cases, topoisomerase IV. nih.govnih.gov These enzymes are essential for DNA replication, recombination, and repair. The 4-oxo-3-carboxylic acid moiety is a key pharmacophoric element that chelates with Mg²⁺ ions in the active site of the enzyme, leading to the stabilization of a cleavable complex between the enzyme and DNA. ossila.com This ultimately results in the inhibition of DNA supercoiling and the introduction of lethal double-strand breaks in the bacterial chromosome. biosynth.com
In vitro studies have confirmed that potent antibacterial 1,8-naphthyridine derivatives are effective inhibitors of E. coli DNA gyrase. nih.gov For example, a novel series of 7-substituted-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro nih.govresearchgate.netnaphthyridine-3-carboxylic acids were synthesized and evaluated, with the most active compound demonstrating a significant inhibitory effect on E. coli DNA gyrase. nih.gov The antibacterial potency of these compounds, as measured by minimum inhibitory concentration (MIC) values, was found to correlate with their ability to inhibit the enzyme. nih.gov
The following table presents in vitro activity data for representative 1,8-naphthyridine derivatives against bacterial DNA gyrase.
| Compound | C-7 Substituent | DNA Gyrase Inhibition (IC₅₀) | Antibacterial Activity (MIC) | Reference |
| Compound 14 | 7-(substituted piperazine) | Potent inhibitor | MIC₉₀ = 1.95 µg/mL (S. aureus, E. coli) | nih.gov |
| BMY 40062 | 7-diazabicyclo | - | Potent in vitro activity | nih.gov |
| Enoxacin | 7-piperazin-1-yl | Inhibits DNA gyrase | Broad-spectrum activity | nih.gov |
| Tosufloxacin | 7-(3-aminopyrrolidin-1-yl) | Inhibits DNA gyrase | Excellent against Gram-positive bacteria | nih.gov |
Pharmacophore Modeling and Ligand-Based Design Derived from SAR Data
Pharmacophore modeling and ligand-based design are powerful tools for rationalizing the SAR of 4-hydroxy-7-fluoro- nih.govresearchgate.netnaphthyridine derivatives and for designing new, more potent analogs. Based on extensive SAR data, a general pharmacophore model for antibacterial 4-oxo-1,8-naphthyridines can be proposed.
This model typically includes:
A planar bicyclic ring system (the 1,8-naphthyridine core).
A carboxylic acid group at the C-3 position, which is essential for binding to the DNA gyrase enzyme. nih.gov
A ketone (or its enol tautomer, a hydroxyl group) at the C-4 position, also crucial for enzyme interaction. ossila.com
A substituent at the N-1 position, often a small alkyl or aryl group, which can influence potency and spectrum of activity. nih.gov
A basic amino group at the C-7 position, usually part of a cyclic linker, which is critical for potent antibacterial activity. nih.gov
Docking studies of potent 1,8-naphthyridine derivatives into the active site of E. coli DNA gyrase have provided further insights into the key interactions. These studies have shown a strong interaction between the inhibitor and the enzyme, validating the proposed pharmacophore model. nih.gov For instance, the docking of a highly active compound revealed key hydrogen bonding and hydrophobic interactions within the enzyme's binding pocket, explaining its potent inhibitory activity. nih.gov This understanding derived from SAR and computational studies is instrumental in the ongoing efforts to develop new antibacterial agents to combat the growing challenge of antibiotic resistance.
Biological Target Interactions and Mechanistic Research of 4 Hydroxy 7 Fluoro 1 2 Naphthyridine Analogues in Vitro Focus
DNA Gyrase and Topoisomerase Inhibition Studies (In Vitro)
Analogues of the nih.govmdpi.comnaphthyridine scaffold are recognized for their activity as inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair, making them validated targets for antibacterial agents. researchgate.net The primary mechanism of action for many quinolone and naphthyridone antibiotics involves trapping the enzyme-DNA complex, which prevents the re-ligation of cleaved DNA strands, leading to double-strand breaks and cell death. nih.gov
The inhibitory effects of naphthyridine derivatives on DNA gyrase and topoisomerase IV are quantified using various in vitro biochemical assays.
DNA Supercoiling Assay: This is a primary method to assess DNA gyrase inhibition. researchgate.net The assay measures the enzyme's ability to introduce negative supercoils into a relaxed plasmid DNA (e.g., pBR322) in the presence of ATP. researchgate.netnih.gov Inhibitors are added to the reaction, and the resulting DNA topoisomers are separated by agarose (B213101) gel electrophoresis. The concentration of the compound required to inhibit 50% of the supercoiling activity is determined as the IC₅₀ value.
DNA Cleavage Assay: This assay determines if the inhibitors act as "poisons," which stabilize the covalent complex between the enzyme and cleaved DNA. nih.gov The enzyme and a supercoiled plasmid DNA are incubated with the test compound. The reaction is stopped with a detergent (like SDS) and treated with a protease, which reveals any DNA breaks. The amount of linearized plasmid DNA corresponds to the level of stabilized cleavage complex. nih.gov
Decatenation Assay: Topoisomerase IV is primarily responsible for decatenating, or unlinking, intertwined daughter chromosomes following replication. nih.govnih.gov In vitro, its activity is measured by its ability to separate large, linked networks of DNA called kDNA (kinetoplast DNA) into individual minicircles. Inhibition is observed as a reduction in the amount of released minicircles, visualized on an agarose gel. researchgate.net
ATP Hydrolysis Assay: Some inhibitors, like coumarins, competitively bind to the ATP-binding site on the GyrB subunit of DNA gyrase, preventing the energy-dependent supercoiling reaction. nih.govnih.gov The effect of a compound on ATP hydrolysis can be measured to determine if it acts as a catalytic inhibitor.
A study on novel 1,4-dihydro nih.govmdpi.comnaphthyridine derivatives identified a potent inhibitor of E. coli DNA gyrase, compound 14 , which demonstrated strong antibacterial activity comparable to reference drugs like ciprofloxacin. nih.gov
Understanding how these inhibitors bind to their target enzymes is crucial for rational drug design. This is primarily achieved through molecular docking simulations and analysis of resistant mutants.
Quinolones and naphthyridinones typically bind to a pocket formed by the GyrA subunit (or its homologue ParC in topoisomerase IV) and the DNA substrate. nih.gov Molecular docking studies on a potent 1,4-dihydro nih.govmdpi.comnaphthyridine derivative revealed strong interactions with the E. coli DNA gyrase enzyme. nih.gov For other related structures, computational models suggest that binding to the ATP-binding site on the GyrB subunit involves hydrogen bonds with key residues such as Asn46, Arg76, and Arg136, as well as hydrophobic interactions within the binding pocket. nih.gov The ability of inhibitors to form a planar arrangement is often considered important for good inhibitory activity. nih.gov
Resistance to this class of drugs frequently arises from mutations in the quinolone resistance-determining region (QRDR) of the gyrA and parC genes. researchgate.net In many Gram-negative bacteria, initial resistance comes from mutations in GyrA, while in some Gram-positive bacteria, the primary mutations occur in ParC. nih.gov Characterizing these mutations helps to confirm the binding site and informs the development of new analogues that can overcome resistance.
Efflux Pump Modulation and Reversal of Resistance Mechanisms (In Vitro)
Bacterial efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the cell. nih.gov Overexpression of these pumps is a significant mechanism of multidrug resistance (MDR). Certain 1,8-naphthyridine (B1210474) derivatives have been investigated as efflux pump inhibitors (EPIs), which can act as chemosensitizers to restore the efficacy of existing antibiotics. nih.govnih.gov
In vitro studies have focused on the ability of 1,8-naphthyridine sulfonamides to inhibit the NorA efflux pump in Staphylococcus aureus. nih.gov The NorA pump is a well-characterized efflux system that confers resistance to fluoroquinolones like norfloxacin (B1679917) and biocides like ethidium (B1194527) bromide. nih.gov
The primary method to evaluate EPI activity is the broth microdilution assay. nih.gov In this assay, the minimum inhibitory concentration (MIC) of an antibiotic is determined in the presence and absence of the potential EPI. A significant reduction in the antibiotic's MIC when combined with the test compound indicates efflux pump inhibition. Studies have shown that while 1,8-naphthyridine sulfonamides possess no intrinsic antibacterial activity, they effectively reduce the MIC of norfloxacin and ethidium bromide against multidrug-resistant S. aureus strains. nih.gov
Fluorometric tests using efflux pump substrates like ethidium bromide provide further mechanistic insight. Ethidium bromide fluoresces upon intercalating with DNA inside the cell. In bacteria overexpressing an efflux pump, the fluorescence is low because the substrate is rapidly expelled. The addition of an effective EPI blocks this efflux, causing the substrate to accumulate intracellularly, leading to a measurable increase in fluorescence. nih.gov
Molecular docking simulations corroborate these experimental findings, suggesting that 1,8-naphthyridines can bind to the NorA pump through hydrogen bonds and hydrophilic interactions, thereby blocking its function. nih.gov Similarly, benzo[b]-1,8-naphthyridine derivatives have demonstrated the ability to reverse multidrug resistance in mouse T-lymphoma cells, showing more potent chemosensitizing activity than reference modulators. nih.gov
Inhibition of Specific Bacterial Efflux Systems (e.g., NorA, MepA)
The emergence of multidrug resistance in bacteria poses a significant threat to public health, and bacterial efflux pumps are a primary mechanism through which pathogens expel antibiotics, rendering them ineffective. nih.govnih.gov Research into efflux pump inhibitors (EPIs) has identified the 1,8-naphthyridine scaffold as a promising chemical framework. While direct inhibitory data on 4-Hydroxy-7-fluoro- nih.govmdpi.comnaphthyridine is not extensively detailed in the reviewed literature, numerous studies have investigated the potential of its analogues, particularly 1,8-naphthyridine sulfonamides, to inhibit key efflux pumps in Staphylococcus aureus, such as NorA and MepA. nih.govekb.egnih.gov
Studies have demonstrated that certain 1,8-naphthyridine derivatives, while not possessing intrinsic antibacterial activity themselves, can effectively reduce the minimum inhibitory concentration (MIC) of antibiotics like norfloxacin and the substrate ethidium bromide (EtBr) in multidrug-resistant bacterial strains. nih.govnih.gov This synergistic effect strongly suggests an inhibitory action on efflux pumps. researchgate.net For instance, in S. aureus strains that overexpress the NorA efflux pump, 1,8-naphthyridine sulfonamides have been shown to increase the intracellular accumulation of EtBr, a known NorA substrate, indicating that the pump's activity is being blocked. nih.govnih.gov
The NorA pump, a member of the major facilitator superfamily (MFS), is a well-studied efflux pump in S. aureus. nih.govekb.eg In vitro fluorometric tests and molecular docking studies have been employed to elucidate the interaction between 1,8-naphthyridine analogues and NorA. nih.govnih.gov In silico analyses suggest that the binding is stabilized by hydrogen bonds and hydrophilic interactions within the binding pocket of the NorA protein. nih.govnih.gov One particular derivative, 2,3,4-trifluoro-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide, was noted for its potent inhibitory action, which is hypothesized to be related to the presence of multiple fluorine substituents that can interact with active sites in the NorA protein. nih.gov
Similarly, the MepA efflux pump, belonging to the multidrug and toxic compound extrusion (MATE) family, is another important resistance determinant in S. aureus. ekb.egnih.gov Analogues of 1,8-naphthyridine have demonstrated inhibitory action against MepA. nih.gov Although these compounds did not exhibit direct antibacterial activity, they showed a favorable pharmacokinetic profile and were predicted to inhibit the MepA pump in molecular docking studies. This was further supported by in vitro tests showing a reduction in the intracellular concentration of EtBr in strains carrying the MepA pump. nih.gov The research also extends to other pumps like Tet(K) and MsrA, where 1,8-naphthyridine sulfonamides have shown potential as inhibitors. nih.gov
Table 1: Selected 1,8-Naphthyridine Analogues and Their Efflux Pump Inhibitory Activity
| Compound Name | Target Efflux Pump | Bacterial Strain | Observed Effect | Citation |
|---|---|---|---|---|
| 1,8-Naphthyridine Sulfonamides (general class) | NorA | Staphylococcus aureus (NorA overexpressing) | Reduced MIC of norfloxacin and ethidium bromide; Increased intracellular EtBr fluorescence. | nih.govnih.gov |
| 2,3,4-trifluoro-N-(5-chloro-1,8-naphthyridin-2-yl) benzenesulfonamide | NorA, MepA | Staphylococcus aureus | Showed favorable interaction in silico and potential to inhibit NorA and MepA. | mdpi.com |
| 1,8-Naphthyridine Sulfonamides (various derivatives) | MepA | Staphylococcus aureus (MepA expressing) | Promising results in reducing intracellular ethidium bromide concentration. | nih.gov |
| 1,8-Naphthyridine Sulfonamides (various derivatives) | Tet(K), MsrA | Staphylococcus aureus | Demonstrated potential inhibitory action against Tet(K) and MsrA efflux pumps. | nih.gov |
Biochemical Analysis of Efflux Pump ATPase Activity
The primary efflux pumps investigated in the context of 1,8-naphthyridine inhibition, NorA (MFS) and MepA (MATE), are energized by the proton motive force rather than direct ATP hydrolysis. ekb.eg Efflux pumps belonging to the ATP-binding cassette (ABC) superfamily, such as MsrA, do utilize ATPase activity for energy. ekb.eg While some studies have mentioned MsrA as a potential target for 1,8-naphthyridine sulfonamides, the available literature focuses predominantly on the modulation of MFS and MATE family pumps. nih.gov Consequently, there is a lack of specific biochemical data analyzing the direct inhibitory effect of 4-Hydroxy-7-fluoro- nih.govmdpi.comnaphthyridine or its analogues on the ATPase activity of bacterial efflux pumps. Future research could explore the interaction of these compounds with ABC transporters to determine if they interfere with ATP binding or hydrolysis, which would represent a distinct mechanism of efflux inhibition.
Enzyme Inhibition Beyond Gyrase/Topoisomerase/Integrase (e.g., Carbonic Anhydrase, Alkaline Phosphatase, Protein Kinases) (In Vitro)
Identification of Novel Enzymatic Targets
While naphthyridine derivatives are well-known for their effects on bacterial DNA gyrase and topoisomerases, recent in vitro research has revealed that their biological activity is much broader, encompassing the inhibition of various other key enzymes. nih.gov Analogues of 1,8-naphthyridine have been identified as potent dual inhibitors of carbonic anhydrases (CAs) and alkaline phosphatases (ALPs). nih.gov These enzymes are implicated in numerous physiological and pathological processes, including bone disorders like rheumatoid arthritis. nih.gov
Specific isoforms of carbonic anhydrase, such as CA-II, CA-IX, and CA-XII, were significantly inhibited by a series of synthesized 1,8-naphthyridine derivatives. nih.gov Similarly, these compounds demonstrated potent inhibition of tissue non-specific alkaline phosphatase (b-TNAP) and intestinal alkaline phosphatase (c-IAP). nih.gov
Beyond these, the broader naphthyridine class has been explored for protein kinase inhibition. A novel series of 1,7-naphthyridine (B1217170) N-oxides were identified as potent and selective inhibitors of p38 mitogen-activated protein kinase (p38 MAP kinase), a key enzyme in inflammatory pathways. nih.gov Furthermore, naphthyridine-based compounds have been developed as highly selective chemical probes for casein kinase 2 (CK2), a serine/threonine kinase involved in diverse cellular processes and implicated in diseases like cancer. nih.gov
Elucidation of Inhibitory Mechanisms
The mechanisms by which 1,8-naphthyridine analogues inhibit these novel enzyme targets have been investigated through kinetic and computational studies. For the dual inhibition of carbonic anhydrase and alkaline phosphatase, molecular docking and simulation studies were performed to understand the interactions between the inhibitors and the active sites of the enzymes. nih.gov The results indicated that these derivatives could effectively bind to the catalytic sites, leading to potent inhibition. nih.gov For some derivatives, the inhibitory potency against certain alkaline phosphatase isozymes was found to be 100 to 800 times greater than standard inhibitors like Levamisole. nih.gov
In the case of protein kinase inhibition, structure-activity relationship (SAR) studies have been crucial. For the 1,7-naphthyridine N-oxide inhibitors of p38 MAP kinase, the N-oxide oxygen was found to be essential for activity and a key determinant of selectivity against other related kinases. nih.gov For the naphthyridine-based inhibitors of casein kinase 2 (CK2), structural studies guided the design of compounds that could selectively bind to the hinge region of the kinase, leading to potent and specific inhibition. nih.gov The development of a structurally related but inactive "negative control" compound further validated the specific hinge-binding mechanism. nih.gov
Table 2: In Vitro Inhibition of Novel Enzyme Targets by Naphthyridine Analogues
| Compound Series | Enzyme Target | Potency (IC50/Ki) | Citation |
|---|---|---|---|
| nih.govmdpi.com-Naphthyridine derivative 1e | Carbonic Anhydrase II (CA-II) | IC50 = 0.44 µM | nih.gov |
| nih.govmdpi.com-Naphthyridine derivative 1g | Carbonic Anhydrase IX (CA-IX) | IC50 = 0.11 µM | nih.gov |
| nih.govmdpi.com-Naphthyridine derivative 1a | Carbonic Anhydrase XII (CA-XII) | IC50 = 0.32 µM | nih.gov |
| nih.govmdpi.com-Naphthyridine derivative 1b | Bovine Tissue Non-specific Alkaline Phosphatase (b-TNAP) | IC50 = 0.122 µM | nih.gov |
| nih.govmdpi.com-Naphthyridine derivative 1e | Calf Intestinal Alkaline Phosphatase (c-IAP) | IC50 = 0.107 µM | nih.gov |
| 1,7-Naphthyridine N-oxides | p38α MAP Kinase | Potent inhibition observed | nih.gov |
| Naphthyridine-based probe (Compound 2) | Casein Kinase 2 (CK2) | Selective and potent inhibition | nih.gov |
Molecular Mechanisms Underlying Antiproliferative Activities (In Vitro Cellular Research)
Apoptosis Induction Pathways at the Molecular Level
The antiproliferative effects of 1,8-naphthyridine analogues in cancer cells are often linked to their ability to induce programmed cell death, or apoptosis. ekb.egresearchgate.net In vitro studies on various carcinoma cell lines have begun to unravel the molecular pathways involved.
One study focusing on the derivative 4-phenyl-2,7-di(piperazin-1-yl)-1,8-naphthyridine (B1206038) revealed a powerful antiproliferative effect mediated by the induction of apoptosis. nih.gov The mechanism involves a series of mitochondrial alterations, beginning with an unusual increase in mitochondrial membrane potential, which is then followed by the characteristic loss of potential. This disruption leads to the release of apoptogenic factors from the mitochondria into the cytoplasm, ultimately triggering the apoptotic cascade. nih.gov
Furthermore, this compound was found to cause cell cycle arrest in the G2/M phase. This block is believed to result from the drug's effect on the dynamic instability of the microtubular network, which impairs the formation of a functional mitotic spindle and can lead to mitotic catastrophe and subsequent cell death. nih.gov
Other research on a different series of 1,8-naphthyridine derivatives (compounds 5g and 5p) also demonstrated the induction of apoptosis in HepG-2 liver cancer cells. nih.gov The antiproliferative activity was linked to cell cycle arrest at the S and G1/S phases. nih.gov A key molecular target identified in this study was topoisomerase II (Topo II). The compounds were found to inhibit Topo II activity, likely acting as Topo II poisons that stabilize the enzyme-DNA cleavage complex. This action leads to DNA damage, which in turn triggers the apoptotic pathway. nih.gov The derivative designated as 5p showed a particularly potent inhibitory effect on the topoisomerase IIβ isoform. nih.gov These findings highlight that 1,8-naphthyridine analogues can initiate apoptosis through multiple molecular pathways, including mitochondrial dysfunction and the inhibition of critical enzymes involved in DNA replication and cell division.
Cell Cycle Arrest Mechanisms in Cultured Cell Lines
A primary mechanism through which naphthyridine analogues exert their antiproliferative effects is the disruption of the cell cycle in cancer cell lines. Research indicates that these compounds can induce arrest at different phases of the cell cycle, ultimately leading to apoptosis.
A prominent finding is the induction of G2/M phase arrest . nih.govnih.gov Certain naphthopyran derivatives, which share structural similarities with the naphthyridine core, have been shown to cause a strong G2/M cell cycle arrest. nih.gov This effect is often linked to the inhibition of tubulin polymerization, which prevents the formation of the mitotic spindle necessary for cell division. nih.govmdpi.com For example, treatment of cancer cells with specific naphthopyran analogues led to a significant increase in the population of cells in the G2/M phase. nih.gov Similarly, other classes of kinase inhibitors with different core structures have also been shown to induce G2/M arrest. nih.gov The suppression of key proteins like cyclin B can also be a factor in G2/M arrest. nih.gov
In addition to G2/M arrest, some naphthyridine derivatives have been found to induce G0/G1 phase arrest . Studies on pyrazolo-naphthyridine derivatives demonstrated their ability to halt the cell cycle in the G0/G1 phase in both HeLa (cervical cancer) and MCF-7 (breast cancer) cells. nih.gov This indicates that variations in the naphthyridine scaffold and its substituents can alter the specific cell cycle checkpoint that is targeted.
The table below summarizes the observed cell cycle arrest mechanisms by different naphthyridine analogues in various cancer cell lines.
| Compound Class | Cell Line(s) | Observed Effect | Reference |
| Naphthopyran derivatives | 518A2 melanoma | Strong G2/M phase arrest | nih.gov |
| Pyrazolo-naphthyridine derivatives | HeLa, MCF-7 | G0/G1 phase arrest | nih.gov |
| 4-phenyl-1,8-naphthyridine derivative | Carcinoma cells | Impaired cell cycle progression | nih.gov |
| 5-hydroxybenzothiophene hydrazide | U87MG glioblastoma | G2/M cell cycle arrest | nih.gov |
Effects on Key Signaling Pathways (e.g., EGFR, Protein Kinase Inhibition)
Analogues of 4-Hydroxy-7-fluoro- nih.govmdpi.comnaphthyridine have been identified as potent inhibitors of several key signaling pathways critical for cancer cell proliferation and survival. Their activity is not limited to a single target but extends across a range of proteins and kinases.
Inhibition of Tubulin Polymerization: A significant mechanism of action for some naphthyridine analogues is the destabilization of microtubules through the inhibition of tubulin polymerization. nih.gov This action is comparable to well-known microtubule-targeting agents. nih.gov For instance, a series of naphthopyran derivatives carrying a 3,4,5-trialkoxyphenyl motif, a feature often found in tubulin-binding molecules, were potent inhibitors of tubulin polymerization in vitro. nih.gov One particular derivative, an alkyne named 3f, demonstrated inhibitory activity surpassing that of the control compound, combretastatin-A4. nih.gov
Inhibition of Protein Kinases: The naphthyridine scaffold has proven to be a versatile framework for designing inhibitors of various protein kinases.
p38 MAP Kinase: A series of 1,7-naphthyridine 1-oxides were developed as highly potent and selective inhibitors of p38α Mitogen-Activated Protein (MAP) kinase. nih.gov This inhibition was shown to reduce the production of the pro-inflammatory cytokine TNFα in human whole blood. nih.gov
Multi-Kinase Inhibition: The adaptability of related heterocyclic scaffolds allows for the development of multi-kinase inhibitors. For example, a 5-hydroxybenzothiophene hydrazide derivative, 16b, displayed potent inhibition against a panel of kinases including Clk4, DRAK1, haspin, Clk1, Dyrk1B, and Dyrk1A, with IC₅₀ values in the nanomolar range. nih.gov This multi-targeting capability is a promising strategy to overcome therapeutic resistance in cancer. nih.gov
HIV-1 Integrase: The therapeutic potential of the naphthyridine core extends beyond cancer. A series of 5-amino derivatives of 8-hydroxy nih.govnih.gov-naphthyridine-7-carboxamide were identified as potent inhibitors of HIV-1 integrase, exhibiting sub-micromolar potency against viral replication in cell culture. nih.gov
The following table presents data on the inhibitory activities of various naphthyridine analogues against specific protein targets.
| Compound/Series | Target Protein/Kinase | Potency (IC₅₀) | Reference |
| Naphthopyran derivative 3f | Tubulin Polymerization | More potent than Combretastatin-A4 (at 5 µM) | nih.gov |
| 1,7-Naphthyridine 1-oxides | p38α MAP Kinase | Potent inhibitors (specific IC₅₀ not stated) | nih.gov |
| Hydrazide derivative 16b | Clk4 | 11 nM | nih.gov |
| DRAK1 | 87 nM | nih.gov | |
| Haspin | 125.7 nM | nih.gov | |
| 8-hydroxy nih.govnih.govnaphthyridine-7-carboxamides | HIV-1 Integrase | Sub-micromolar activity | nih.gov |
Ligand-Receptor Interaction Studies (In Vitro)
Understanding the direct interaction between naphthyridine analogues and their biological targets is crucial for rational drug design. In vitro and in silico studies have provided insights into these binding mechanisms.
Binding to Tubulin: For analogues that function as microtubule destabilizers, the interaction has been localized to specific sites on the tubulin protein. Molecular docking studies visualized that a potent naphthopyran derivative, 3f, fits into the colchicine (B1669291) binding pocket of tubulin. nih.gov This interaction physically obstructs the polymerization of tubulin dimers into microtubules.
DNA Intercalation: An alternative mechanism observed for some pyrazolo-naphthyridine derivatives is the intercalative binding to DNA. nih.gov This mode of interaction, where the compound inserts itself between the base pairs of the DNA double helix, was confirmed through compound-DNA interaction studies and supported by observations of DNA damage in treated cancer cells. nih.gov This interaction can disrupt DNA replication and transcription, ultimately triggering apoptosis.
Enzyme Active Site Binding: For derivatives that inhibit enzymes like p38α MAP kinase and HIV-1 integrase, the interaction is presumed to occur at the enzyme's active site, blocking its catalytic function. nih.govnih.gov The high potency and selectivity of some of these inhibitors suggest a specific and optimized fit within the binding pocket of the target enzyme. nih.gov Computational analysis, including molecular docking, is a key tool used to examine the potential interactions between such ligands and their protein targets. nih.gov
Physicochemical Properties Related to Biological Activity (e.g., Ionization States, Molecular Shape)
The biological activity of 4-Hydroxy-7-fluoro- nih.govmdpi.comnaphthyridine analogues is intrinsically linked to their physicochemical properties. Structure-activity relationship (SAR) studies have identified key structural features that govern their potency and selectivity.
Influence of Specific Substituents: The type and position of substituent groups on the naphthyridine scaffold are determinant factors for activity.
For 1,8-naphthyridine derivatives targeting cancer, an aminopyrrolidine group at position C-7, a 2'-thiazolyl group at N-1, and a carboxylic acid group at C-3 were found to be essential for eliciting cytotoxicity. nih.gov
In the case of 1,7-naphthyridine 1-oxides that inhibit p38α MAP kinase, the N-oxide oxygen was found to be essential for activity and a key determinant of selectivity against other kinases. nih.gov
The presence of a 3,4,5-trimethoxyphenyl motif on related heterocyclic compounds is a known feature for molecules that bind to the colchicine site of tubulin. nih.gov
Physicochemical Profile (Solubility and Stability): Properties such as aqueous solubility and metabolic stability are critical for a compound's potential. An initial 8-hydroxynaphthyridine hit compound was identified with good antiparasitic potency and reasonable aqueous solubility (219 μM), but its low stability in mouse liver microsomes necessitated further chemical modifications to improve its metabolic profile. nih.gov
The following table summarizes key structure-activity relationships for naphthyridine analogues.
| Naphthyridine Series | Key Structural Feature for Activity | Biological Effect | Reference |
| 1,8-Naphthyridines | Aminopyrrolidine at C-7, 2'-thiazolyl at N-1, carboxy at C-3 | Cytotoxicity | nih.gov |
| 1,7-Naphthyridine 1-oxides | N-oxide oxygen | p38α MAP Kinase Inhibition | nih.gov |
| 8-Hydroxynaphthyridines | Intact N-1 and N-8 atoms in the core scaffold | Antiparasitic Activity | nih.gov |
| Naphthopyran Analogues | 3,4,5-trimethoxyphenyl motif | Tubulin Binding | nih.gov |
Advanced Academic Applications of the 4 Hydroxy 7 Fluoro 1 2 Naphthyridine Scaffold
Utility in Chemical Biology as Molecular Probes
While specific research on 4-Hydroxy-7-fluoro- dntb.gov.uanih.govnaphthyridine as a molecular probe is not extensively documented, the broader class of 1,8-naphthyridine (B1210474) derivatives exhibits significant potential in this area. These compounds are recognized for their excellent optical properties and their ability to act as fluorescent biological probes. nih.govacs.org The inherent fluorescence of the 1,8-naphthyridine core can be modulated by the introduction of various functional groups, allowing for the design of probes that are sensitive to their local environment.
The introduction of a fluorine atom, as in the 7-fluoro- derivative, can enhance several properties relevant to molecular probes, including metabolic stability and membrane permeability. tandfonline.com Furthermore, the 4-hydroxy group can serve as a handle for further chemical modification, enabling the attachment of targeting moieties or environmentally sensitive groups. The potential applications of such probes could include the visualization of cellular organelles, the detection of specific ions or small molecules, and the monitoring of biological processes in real-time. The development of polarity-sensitive 1,8-naphthyridine derivatives that can target and report on the microenvironment of various organelles underscores the scaffold's utility in creating sophisticated tools for chemical biology. dntb.gov.ua
Scaffold for the Development of New Chemical Entities in Medicinal Chemistry
The 1,8-naphthyridine nucleus is a well-established "privileged scaffold" in medicinal chemistry, known for its wide range of biological activities. nih.govnih.gov Derivatives of this scaffold have been investigated for their potential as antimicrobial, anticancer, anti-inflammatory, and antiviral agents. nih.govnih.gov The presence of a fluorine atom at the 7-position is a common feature in many potent antibacterial agents, as it can significantly enhance their activity against bacterial DNA gyrase. tandfonline.com
The 4-oxo-1,8-naphthyridine-3-carboxylic acid core is the foundational structure for several commercially available antibacterial drugs. mdpi.com The introduction of a fluorine atom at the C-6 position of this core has led to the development of a number of potent 6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives with significant antimicrobial activity. mdpi.com
In the realm of oncology, 1,8-naphthyridine derivatives have shown promise as anticancer agents. nih.gov For instance, a series of novel 2-phenyl-7-methyl-1,8-naphthyridine derivatives have been synthesized and evaluated for their in vitro anticancer activity against human breast cancer cell lines. researchgate.net Furthermore, compounds containing the 4-hydroxy-7-methyl-2-phenyl-1,8-naphthyridine scaffold have demonstrated potent cytotoxic activity against MCF-7 cell lines. researchgate.net The 4-hydroxy group on the naphthyridine ring is a key feature in some compounds with high potency against raltegravir-resistant integrase mutants of HIV-1. acs.org
| Compound Class | Substitution Pattern | Therapeutic Area | Key Findings |
|---|---|---|---|
| Fluoroquinolones | 6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid | Antibacterial | Introduction of a fluorine atom enhances antimicrobial activity. mdpi.com |
| Phenyl-1,8-naphthyridines | 4-hydroxy-7-methyl-2-phenyl | Anticancer | Demonstrated potent cytotoxic activity against MCF-7 breast cancer cells. researchgate.net |
| 1-Hydroxy-1,8-naphthyridin-2H-ones | 4-hydroxy-3-carboxamide | Antiviral (HIV) | High potency against raltegravir-resistant HIV-1 integrase mutants. acs.org |
Exploration in Materials Science for Optoelectronic and Functional Materials
The unique photophysical properties of 1,8-naphthyridine derivatives make them attractive candidates for applications in materials science, particularly in the field of optoelectronics. These compounds often exhibit strong fluorescence and their electronic properties can be fine-tuned through chemical modification.
Theoretical studies on naphthyridine-based fluorine-boron (BF2–naphthyridine) conjugated compounds have demonstrated that their photophysical properties can be systematically tuned. acs.org The introduction of electron-donating and electron-withdrawing groups can significantly alter the absorption and emission spectra of these molecules. acs.org For example, an amine-substituted BF2–naphthyridine derivative was predicted to have the highest absorption and emission maxima, indicating the strong influence of substituents on the electronic structure. acs.org
While specific photophysical data for 4-Hydroxy-7-fluoro- dntb.gov.uanih.govnaphthyridine is scarce, the general principles derived from related compounds suggest that it would likely exhibit interesting luminescent properties. The interplay between the electron-donating hydroxyl group and the electron-withdrawing fluorine atom could lead to unique intramolecular charge transfer (ICT) characteristics, which are often associated with environmentally sensitive fluorescence.
The tunable electronic properties of naphthyridine derivatives make them promising materials for organic light-emitting diodes (OLEDs) and other organic electronic devices. Theoretical investigations have suggested that the introduction of an electron-donating group into a BF2–naphthyridine complex can improve its hole transport properties, which is a crucial factor for efficient OLED performance. acs.org This indicates that with appropriate molecular design, 1,8-naphthyridine scaffolds could be utilized in the development of new materials for organic electronics.
Furthermore, the ability of 1,8-naphthyridine derivatives to form metal complexes with interesting photophysical properties opens up possibilities for their use as fluorogenic chemosensors for the detection of various metal ions. researchgate.net This sensing capability could be harnessed in the development of novel functional materials for environmental monitoring or chemical sensing applications.
| Derivative Class | Key Feature | Potential Application | Theoretical Finding |
|---|---|---|---|
| BF2–naphthyridine conjugates | Tunable photophysical properties | Organic Light-Emitting Diodes (OLEDs) | Electron-donating groups can improve hole transport properties. acs.org |
| Substituted 1,8-naphthyridines | Formation of fluorescent metal complexes | Fluorogenic chemosensors | Can be used for the detection of various metal ions. researchgate.net |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-hydroxy-7-fluoro-[1,8]naphthyridine derivatives, and how do reaction conditions influence yields?
- Methodology : The Vilsmeier–Haack reaction is a key step for formylation of the 1,8-naphthyridine scaffold, yielding intermediates like 4-hydroxy-7-methyl-2-phenyl-1,8-naphthyridine-3-carbaldehyde. Subsequent reactions (e.g., Claisen-Schmidt condensation with aryl ketones) use Mg-Al-hydrotalcite catalysts in ethanol under reflux (monitored by TLC). Yields range from 64% to 96%, depending on substituents (e.g., nitro groups reduce yields due to steric effects) .
- Table 1 : Representative Yields and Conditions
| Compound | Substituent | Catalyst | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| 3a | Furan-2-yl | Mg-Al-HT | 89.55 | 189–190 |
| 3g | 4-NO₂-Ph | Mg-Al-HT | 96.40 | >320 |
| 10b | Phenyl | Na/EtOH | 85 | 279–281 |
Q. How does this compound interact with DNA in anticancer studies?
- Mechanism : The planar naphthyridine core intercalates into ds-DNA, disrupting replication/transcription. Substituents like 4-bromophenyl or 4-tolyl enhance binding affinity via hydrophobic interactions, as shown in cytotoxicity assays (e.g., IC₅₀ = 1.47 μM for compound 10c against MCF7 cells) .
- Experimental Validation : Fluorescence quenching assays and molecular docking (e.g., using AutoDock Vina) confirm intercalation modes .
Q. What spectroscopic techniques are critical for characterizing this compound derivatives?
- Methods :
- IR Spectroscopy : Detects functional groups (e.g., OH stretch at 3170–3457 cm⁻¹, C=O at 1630–1696 cm⁻¹) .
- ¹H/¹³C NMR : Assigns substituent positions (e.g., aryl protons at δ 6.38–8.57 ppm in DMSO-d₆) .
- Mass Spectrometry : Confirms molecular ions (e.g., m/z 474 M⁺ for compound 4f) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize antitumor efficacy in 1,8-naphthyridine derivatives?
- Design Strategy :
- Heterocyclic Conjugation : Pyridine (e.g., compound 10b) or pyrazoline (e.g., 4d) moieties improve DNA intercalation.
- Electron-Withdrawing Groups : 4-NO₂ or 4-Br substituents enhance cytotoxicity (3–4-fold lower IC₅₀ vs. unsubstituted analogs) .
- Table 2 : Impact of Substituents on MCF7 Activity
| Compound | Substituent | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 10c | 4-Bromophenyl | 1.47 | |
| 8d | 4-Tolyl | 1.62 | |
| 3g | 4-NO₂-Ph | 6.53 |
Q. What computational approaches predict the electronic spectra and DNA-binding affinity of naphthyridine derivatives?
- Methods :
- TD-DFT Calculations : B3LYP/6-31(d) optimizes geometries, predicting UV-Vis spectra (λmax deviations <10 nm vs. experimental data) .
- Molecular Dynamics (MD) : Simulates DNA intercalation (e.g., binding free energies correlate with IC₅₀ values) .
Q. How should researchers address contradictory data in biological assays (e.g., varying IC₅₀ across cell lines)?
- Troubleshooting :
- Assay Consistency : Use standardized MTT protocols with staurosporine as a positive control (IC₅₀ = 4.51 μM for MCF7) .
- Cellular Uptake : Measure intracellular concentrations via HPLC-MS to rule out permeability issues .
Methodological Recommendations
- Synthesis : Optimize Claisen-Schmidt condensations using ultrasound irradiation (reduces reaction time by 40%) .
- SAR Analysis : Prioritize substituents with Hammett constants (σ) >0.5 for enhanced bioactivity .
- Data Validation : Cross-reference computational predictions with experimental spectra (e.g., IR, NMR) to confirm structural integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
